molecular formula C12H15NO2S B13954102 2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene CAS No. 35424-99-8

2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene

Cat. No.: B13954102
CAS No.: 35424-99-8
M. Wt: 237.32 g/mol
InChI Key: QKRWCVGUTUWPOC-UHFFFAOYSA-N
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Description

2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene is an organic compound that belongs to the class of isothiocyanates. Isothiocyanates are known for their biological activities and are commonly found in cruciferous vegetables. This compound is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with two methoxy groups (-OCH3) and a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene can be achieved through several methods:

    From Amines and Phenyl Isothiocyanate: One efficient method involves the reaction of amines with phenyl isothiocyanate in the presence of dimethylbenzene as a solvent.

    From Amines and Thiophosgene: Another method involves the reaction of amines with thiophosgene.

Industrial Production Methods

Industrial production of isothiocyanates, including this compound, often involves the use of safer and more cost-effective reagents. The replacement reaction of phenyl isothiocyanate with amines is preferred due to its low toxicity, safety, and high yield .

Chemical Reactions Analysis

Types of Reactions

2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and alcohols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield thiourea derivatives.

Mechanism of Action

The mechanism of action of 2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene involves its interaction with molecular targets such as enzymes and proteins. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in its anti-malarial activity, where it targets cysteine proteases in the malaria parasite .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Isothiocyanatopropyl)-1,4-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring and the presence of a propyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

35424-99-8

Molecular Formula

C12H15NO2S

Molecular Weight

237.32 g/mol

IUPAC Name

2-(2-isothiocyanatopropyl)-1,4-dimethoxybenzene

InChI

InChI=1S/C12H15NO2S/c1-9(13-8-16)6-10-7-11(14-2)4-5-12(10)15-3/h4-5,7,9H,6H2,1-3H3

InChI Key

QKRWCVGUTUWPOC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)N=C=S

Origin of Product

United States

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